2-乙基-1H-吲哚-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

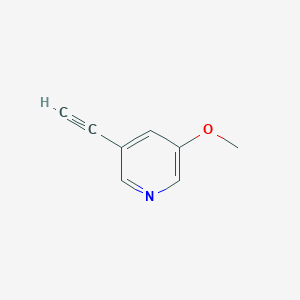

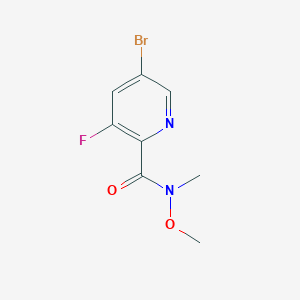

2-Ethyl-1H-indole-6-carboxylic acid methyl ester is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The indole ring system is a common motif in natural products and drugs, making the synthesis and study of its derivatives an important area of research.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. For instance, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates starts with indoline-2-carboxylic acid, which is nitrated and then dehydrogenated to yield the desired nitroindole esters . Similarly, 2-trifluoromethanesulfonyloxyindole-1-carboxylic acid ethyl ester is used as an intermediate for palladium-catalyzed coupling reactions to produce various 2-substituted indoles . These methods demonstrate the versatility of indole chemistry in introducing different functional groups to the indole scaffold.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, and their analysis often requires advanced techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was determined using these techniques, providing detailed information about the arrangement of atoms and the presence of hydrogen bonds .

Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. The synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involves bromination and catalysis under specific conditions to achieve high yield and purity . This highlights the reactivity of the indole ring and its susceptibility to electrophilic substitution reactions, which is a common feature in the chemistry of indoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the indole ring. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. The synthesis of various 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters demonstrates the impact of different substituents on the physical properties and biological activity of the compounds .

科学研究应用

合成和抗病毒活性

已合成2-乙基-1H-吲哚-6-羧酸甲酯衍生物,并评估它们的潜在抗病毒活性。值得注意的是,已合成某些衍生物以研究它们对各种病毒(如牛病毒性腹泻病毒(BVDV)、丙型肝炎病毒(HCV)和流感A/Aichi/2/69(H3N2))的细胞毒性和抗病毒活性。虽然许多化合物没有显示出显著活性,但特定的乙酯盐盐酸盐显示出在细胞培养中有效抑制流感A病毒复制并在流感性肺炎小鼠模型中表现出高效性(Ivashchenko et al., 2014)。

合成技术和工艺优化

已对2-乙基-1H-吲哚-6-羧酸甲酯衍生物的合成技术进行了研究,重点是优化合成过程。研究已确定了最佳的工艺参数,如物料比例和反应条件,以最大化产量和纯度(Huang Bi-rong, 2013)。此外,已讨论了这些化合物的大规模制造和合成方法,解决了生产规模的可行性和工业应用的优化(Yun-Sheng Huang et al., 2010)。

化学合成和生物应用

该化合物及其衍生物已成为新化学合成方法发展的焦点。这些方法促进了各种吲哚衍生物的创造,为广泛的生物应用提供了通道。例如,已使用创新方法合成了吲哚-2-羧酸酯,如在离子液体中辅助微波合成,提供了高产率、短转化时间和温和反应条件等优势(Lijun Gu & Xiangguang Li, 2011)。此外,这些化合物在合成新型吡咯香豆素衍生物方面发挥了重要作用,有助于药物化学中的化学多样性(V. Traven et al., 2000)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-ethyl-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10-6-8-4-5-9(12(14)15-2)7-11(8)13-10/h4-7,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETYGYFLEMGFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N1)C=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1H-indole-6-carboxylic acid methyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

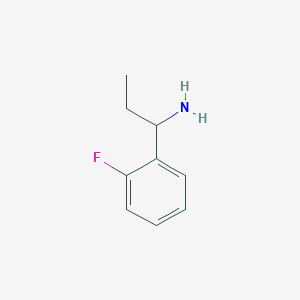

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)